Cas no 102170-64-9 (4-bromo-2-chloro-1-Naphthalenol)

4-Bromo-2-chloro-1-naphthalenol is a halogenated naphthalene derivative with a molecular formula of C₁₀H₆BrClO. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct bromo- and chloro-substitutions enhance reactivity, making it valuable for selective functionalization and cross-coupling reactions. The hydroxyl group at the 1-position further allows for derivatization, enabling the synthesis of more complex structures. With high purity and stability under standard conditions, this compound is suitable for research and industrial applications requiring precise molecular modifications. Proper handling and storage are recommended due to its halogenated nature.
4-bromo-2-chloro-1-Naphthalenol structure
102170-64-9 structure
Product Name:4-bromo-2-chloro-1-Naphthalenol
CAS No:102170-64-9
MF:C10H6BrClO
MW:257.511041164398
MDL:MFCD32670017
CID:5205290
PubChem ID:22608789
Update Time:2025-11-06

4-bromo-2-chloro-1-Naphthalenol Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-chloro-1-Naphthalenol
    • MDL: MFCD32670017
    • Inchi: 1S/C10H6BrClO/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H
    • InChI Key: JFEQJWNWRKCUBV-UHFFFAOYSA-N
    • SMILES: C1(O)=C2C(C=CC=C2)=C(Br)C=C1Cl

Computed Properties

  • Exact Mass: 255.92906g/mol
  • Monoisotopic Mass: 255.92906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 20.2Ų

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